2-Iodo-1,3,4,5-tetramethylbenzene
Description
2-Iodo-1,3,4,5-tetramethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with four methyl groups at the 1, 3, 4, and 5 positions and an iodine atom at the 2 position. This structure confers unique physicochemical properties, such as increased molecular weight, altered solubility, and enhanced reactivity in cross-coupling reactions due to the iodine atom’s role as a leaving group.
Properties
CAS No. |
54509-72-7 |
|---|---|
Molecular Formula |
C10H13I |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2-iodo-1,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3 |
InChI Key |
NHJJICJXJVDSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3,4,5-tetramethylbenzene typically involves the iodination of 1,3,4,5-tetramethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. This can be achieved using reagents such as iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods: In industrial settings, the iodination process can be optimized using polymer-supported reagents. For example, polymer-supported dichloroiodate has been used for the direct iodination of aromatic compounds under mild conditions . This method offers advantages such as ease of purification and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products:
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include tetramethylbenzoic acid or tetramethylbenzaldehyde.
Reduction: The major product is 1,3,4,5-tetramethylbenzene.
Scientific Research Applications
2-Iodo-1,3,4,5-tetramethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Iodinated aromatic compounds are often used in the development of pharmaceuticals due to their ability to participate in various biochemical reactions.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Studies have investigated its behavior and degradation in the environment, particularly its interactions with OH radicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3,4,5-tetramethylbenzene involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles. Additionally, the methyl groups can undergo oxidation or reduction reactions, leading to various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Parent Hydrocarbons: Tetramethylbenzene Isomers
The parent hydrocarbon, 1,2,4,5-tetramethylbenzene (durene; CAS 95-93-2), lacks the iodine substituent. Key differences include:
- Molecular Weight and Symmetry : Durene (C₁₀H₁₄, MW 134.22) is lighter and highly symmetrical, enhancing its crystalline stability and utility as a solvent .
- Reactivity : The absence of iodine limits durene’s participation in halogen-mediated reactions, such as Suzuki couplings.
- Applications : Durene is used in organic synthesis and as a solvent, whereas the iodine derivative may serve as a precursor in pharmaceuticals or materials science.
Halogenated Derivatives: 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene
This compound (synthesized in ) shares iodine substituents but differs in substitution pattern and phenyl group presence. Key contrasts:
Nitro-Substituted Analogs: 2,4,6-Trinitrotoluene (TNT)
TNT (CAS 118-96-7) is a nitro-substituted toluene derivative. Comparative insights:
Functionalized Derivatives: 3,3',5,5'-Tetramethylbenzidine (TMB)
Differences include:
- Reactivity : TMB’s amine groups enable oxidative polymerization, forming colored products, whereas the iodine derivative’s reactivity centers on halogen exchange .
Data Tables
Table 1: Structural and Physicochemical Comparison
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